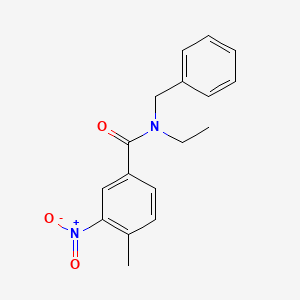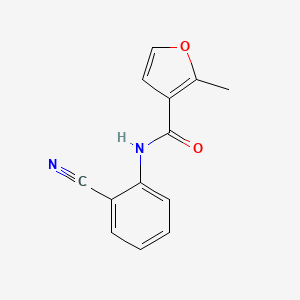
N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(2,3,4-trifluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(2,3,4-trifluorophenyl)acetamide, commonly known as MPTA, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. MPTA belongs to the class of compounds known as α2-adrenergic receptor agonists and has been studied for its effects on the central nervous system.
Mécanisme D'action
MPTA acts as an agonist for α2-adrenergic receptors in the brain and spinal cord. Activation of these receptors leads to a decrease in the release of neurotransmitters such as norepinephrine and dopamine, resulting in a sedative and anxiolytic effect. MPTA has also been shown to modulate the activity of the opioid system, which may contribute to its analgesic and anti-addictive properties.
Biochemical and Physiological Effects:
Studies have shown that MPTA can decrease heart rate and blood pressure in animal models, indicating a potential role in the treatment of hypertension. MPTA has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties. Additionally, MPTA has been shown to modulate the release of hormones such as cortisol, which may contribute to its anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPTA in lab experiments is its high potency and selectivity for α2-adrenergic receptors, which allows for precise manipulation of the receptor system. However, MPTA has a relatively short half-life and may require frequent dosing in experiments. Additionally, MPTA has not been extensively studied in humans, and its safety and efficacy in clinical settings are not well established.
Orientations Futures
Future research on MPTA may focus on its potential use in the treatment of neurological disorders such as anxiety, depression, and pain. Additionally, further studies may investigate the role of MPTA in modulating the opioid system and its potential use in the treatment of opioid addiction. Studies may also investigate the safety and efficacy of MPTA in clinical settings and its potential use in combination with other therapeutic agents.
Méthodes De Synthèse
MPTA can be synthesized using a multi-step process involving the reaction of 2,3,4-trifluoroacetophenone with 1-methyl-2-pyridin-2-ylethylamine. The resulting intermediate is then reacted with N-methylchloroacetamide to yield MPTA.
Applications De Recherche Scientifique
MPTA has been studied for its potential use in the treatment of various neurological disorders, including anxiety, depression, and pain. It has been shown to have anxiolytic and sedative effects in animal models, as well as analgesic properties. MPTA has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce withdrawal symptoms in animal models.
Propriétés
IUPAC Name |
N-methyl-N-(1-pyridin-2-ylpropan-2-yl)-2-(2,3,4-trifluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O/c1-11(9-13-5-3-4-8-21-13)22(2)15(23)10-12-6-7-14(18)17(20)16(12)19/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFVSNHPLKDKAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=N1)N(C)C(=O)CC2=C(C(=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(2,3,4-trifluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5297187.png)
![5-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5297188.png)


![1-methyl-4-[(2-methylphenyl)acetyl]piperazine](/img/structure/B5297242.png)
![2-[(3-butoxyphenyl)hydrazono]-3-imino-3-(1-piperidinyl)propanenitrile](/img/structure/B5297248.png)
![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N-methyl-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5297250.png)
![4-methyl-1-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5297257.png)
![1-{4-[4-(2-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-butanone](/img/structure/B5297267.png)
![methyl 3-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B5297270.png)
![1-[(3-fluorophenyl)sulfonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5297281.png)
![4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B5297287.png)
![4-butoxy-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5297292.png)